molecular formula C12H8N2OS B3210222 pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one CAS No. 106515-31-5

pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one

Cat. No.: B3210222
CAS No.: 106515-31-5
M. Wt: 228.27 g/mol
InChI Key: FTMBGAIUQQPJDQ-UHFFFAOYSA-N
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Description

Significance of Benzothiazepine (B8601423) Scaffolds in Medicinal Chemistry

Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. derpharmachemica.com This core structure is a well-established pharmacophore, meaning it is a molecular framework responsible for a drug's pharmacological activity. derpharmachemica.com The significance of benzothiazepines in medicinal chemistry is underscored by their presence in a wide array of biologically active compounds. rsc.org

The therapeutic journey of benzothiazepines began with the introduction of drugs like thiazesim, an antidepressant, and diltiazem, a cardiovascular agent. rsc.org Diltiazem is a notable example, functioning as a calcium channel blocker to treat conditions such as high blood pressure and angina. rsc.org The success of these early drugs spurred further research into the potential of the benzothiazepine scaffold.

Over the years, derivatives of benzothiazepine have demonstrated a remarkable range of biological activities, including:

Antimicrobial and antifungal properties zenodo.org

Central nervous system (CNS) depressant effects rsc.org

Anti-inflammatory action rsc.org

Antiviral and anti-HIV activity zenodo.orgrsc.org

Anticancer potential zenodo.orgmdpi.com

Calcium channel antagonism rsc.org

The versatility of the benzothiazepine nucleus has led to its designation as a "privileged structure" in medicinal chemistry, a term for molecular frameworks that can bind to multiple, distinct biological targets. rsc.orgrsc.org

Overview of Pyrido[2,3-b]zenodo.orgrsc.orgbenzothiazepin-6(5H)-one as a Privileged Structure

The concept of a "privileged structure" was introduced to describe molecular scaffolds that are capable of serving as potent and specific ligands for a variety of different biological targets. rsc.org The pyrido[2,3-b] zenodo.orgrsc.orgbenzothiazepin-6(5H)-one framework can be considered a privileged structure due to the inherent biological significance of its parent benzothiazepine core, which has been extensively validated in drug discovery. rsc.org The fusion of a pyridine (B92270) ring to this established scaffold introduces new structural and electronic features, potentially modulating its interaction with biological targets and opening avenues for novel therapeutic applications.

The pyrido[2,3-d]pyrimidine (B1209978) ring system, a related heterocyclic framework, has been shown to possess a wide range of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, antiviral, and anticancer effects. mdpi.com This highlights the potential of pyridine-fused systems in drug development. For instance, certain pyrido[2,3-d]pyrimidine derivatives have been investigated as potent inhibitors of macrophage colony-stimulating factor-1 receptor (FMS) for the treatment of chronic inflammatory diseases like rheumatoid arthritis. nih.gov

Historical Context of Pyrido[2,3-b]zenodo.orgrsc.orgbenzothiazepin-6(5H)-one Research

While the broader class of benzothiazepines has been a subject of intense study for decades, research specifically focused on pyrido[2,3-b] zenodo.orgrsc.orgbenzothiazepin-6(5H)-one and its derivatives is more recent and specialized. Early research on related structures laid the groundwork for exploring this particular fused system. For example, studies in the mid-1970s on the Schmidt reaction of tetrahydro-1,8-naphthyridin-4-ones led to the synthesis of related pyridodiazepine structures, though initial pharmacological screenings of these compounds did not show significant activity. nih.gov

The development of synthetic methodologies for various fused heterocyclic systems has been a continuous effort. For instance, research into the synthesis of pyrido[2,3-d]pyridazines and pyrazino[2,3-d]pyridazines has yielded compounds with high affinity for the GABA-A receptor benzodiazepine (B76468) binding site, demonstrating the potential of such fused systems in neuroscience. researchgate.net Similarly, the synthesis of derivatives of pyrido[3',2':5,6]thiopyrano[4,3-c]pyridazin-3(2H,5H)-one has been explored for their potential as benzodiazepine receptor ligands. nih.gov

More recent research has focused on the synthesis and biological evaluation of various pyrido[2,3-d]pyrimidine derivatives, which share a common pyridopyrimidine core. These studies have identified compounds with potent cytotoxicity against cancer cell lines and inhibitory activity against key enzymes like PIM-1 kinase and EGFR. rsc.orgnih.gov This body of work on related fused pyridine systems provides a strong rationale for the continued investigation of pyrido[2,3-b] zenodo.orgrsc.orgbenzothiazepin-6(5H)-one as a scaffold for the development of new therapeutic agents.

Interactive Data Table of Research Findings

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5H-pyrido[2,3-b][1,4]benzothiazepin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS/c15-11-8-4-1-2-6-10(8)16-12-9(14-11)5-3-7-13-12/h1-7H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTMBGAIUQQPJDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One and Its Derivatives

Conventional Synthetic Approaches

Conventional methods for the synthesis of the pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one scaffold have traditionally relied on established organic reactions, focusing on the construction of the tricyclic ring system through sequential bond formations.

Cyclization Reactions Involving Sulfur and Nitrogen Precursors

A fundamental approach to constructing the pyrido[2,3-b] nih.govscirp.orgbenzothiazepine (B8601423) core involves the cyclization of precursors containing the necessary sulfur and nitrogen atoms. A common strategy is the reaction between a substituted aminopyridine and a thiophenol derivative. For instance, the condensation of 2-aminothiophenol (B119425) with 2-chloro-3-pyridinecarboxylic acid or its derivatives serves as a key method. This reaction typically proceeds through an initial nucleophilic substitution, followed by an intramolecular cyclization to form the seven-membered thiazepine ring. The Ullmann condensation, a copper-catalyzed reaction, is often employed to facilitate the formation of the crucial C-S bond between the pyridine (B92270) and benzene (B151609) rings. researchgate.netnih.gov

The reaction conditions for these cyclizations can vary, often requiring high temperatures and the use of a base to facilitate the reaction. The choice of solvent can also play a critical role in the reaction's success and yield.

Multi-component Reaction Strategies for Pyrido[2,3-b]nih.govscirp.orgbenzothiazepin-6(5H)-one Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one in a single step from three or more starting materials. sciforum.net While specific MCRs for the direct synthesis of the parent compound are not extensively documented, related structures have been successfully synthesized using this strategy. For example, a one-pot, three-component reaction of indan-1,3-dione, an aromatic aldehyde, and (benzothiazol-2-yl)acetonitrile, catalyzed by p-toluenesulfonic acid in water, has been reported for the synthesis of indeno[2',3':5,6]pyrido[2,1-b]benzothiazoles. researchgate.net This approach highlights the potential for developing similar MCRs for the target molecule, likely involving a suitable aminopyridine derivative, a sulfur-containing component, and a third reactant to complete the heterocyclic core. The development of such MCRs is an active area of research, aiming to improve synthetic efficiency and reduce waste. scirp.orgnih.govresearchgate.netresearchgate.net

Denitrocyclization Reactions for Pyrido[2,3-b]nih.govscirp.orgbenzothiazepinone Ring Formation

Denitrocyclization presents a strategic approach where a nitro group serves as a leaving group during the ring-forming step. In the context of pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one synthesis, this would typically involve a precursor such as a 2-(2-nitrophenylthio)pyridine-3-carboxylic acid derivative. The cyclization is achieved through a reductive process, where the nitro group is reduced to an amino group, which then undergoes intramolecular condensation with the carboxylic acid function to form the lactam ring of the thiazepine system.

Reductive agents such as sodium dithionite (B78146) or catalytic hydrogenation are commonly employed for this transformation. nih.gov This method offers the advantage of introducing the nitrogen atom of the thiazepine ring at a late stage of the synthesis. A similar strategy has been successfully used for the synthesis of tetrahydropyrido[3',2':4,5]thieno[2,3-b] nih.govscirp.orgthiazines, where the reductive lactamization of a nitro-substituted thieno[2,3-b]pyridine (B153569) derivative was a key step. researchgate.netnih.gov

Intramolecular Cyclization Protocols for Pyrido[2,3-b]nih.govscirp.orgbenzothiazepin-6(5H)-one

Intramolecular cyclization is a powerful tool for the formation of cyclic structures and is a key step in many synthetic routes to pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one. These protocols often involve the formation of a key intermediate that contains all the necessary atoms for the final ring system, which then undergoes cyclization under specific conditions. For instance, a 2-(pyridin-2-ylthio)benzoic acid derivative can be synthesized and then subjected to intramolecular acylation to form the seven-membered ring.

The synthesis of related pyrido[2,3-d]pyrimidine (B1209978) derivatives has been achieved through intramolecular heterocyclization of acylated or thioacylated o-aminonicotinonitrile precursors. nih.gov This highlights the general applicability of intramolecular cyclization strategies in the synthesis of fused heterocyclic systems. The choice of cyclization agent and reaction conditions is crucial for the success of this step.

Reactions of α-Haloketones with Pyrido-Thioamide Intermediates

The reaction of α-haloketones with thioamide-containing intermediates provides another avenue for the construction of the thiazepine ring. In a relevant example, 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide was reacted with α-haloketones to produce pyrido[3,2-f] nih.govscirp.orgthiazepin-5-ones. nih.govnih.gov This reaction proceeds via initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular condensation to form the seven-membered ring.

Adapting this methodology for the synthesis of pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one would likely involve the preparation of a suitable 2-aminopyridine-3-thioamide derivative. The reaction of this intermediate with an appropriate α-haloketone or a related electrophile could then lead to the formation of the desired tricyclic system.

Green Chemistry and Advanced Synthetic Techniques

In recent years, there has been a significant shift towards the development of more environmentally friendly and efficient synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Microwave-assisted synthesis has emerged as a powerful tool in this regard. nih.govnih.gov Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner products in shorter reaction times compared to conventional heating methods. scirp.org Several syntheses of related heterocyclic compounds, including pyrido[2,3-d]pyrimidines and pyrido[3,2-f] nih.govscirp.orgthiazepines, have been successfully carried out using microwave assistance. nih.govscirp.orgnih.gov The application of microwave technology to the synthesis of pyrido[2,3-b] nih.govscirp.orgbenzothiazepin-6(5H)-one holds promise for developing more sustainable synthetic routes.

Microwave-Assisted Synthesis of Pyrido[2,3-b]ourheritagejournal.combohrium.combenzothiazepinone Scaffolds

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating the construction of complex heterocyclic frameworks. This technology utilizes microwave irradiation to heat reactions directly and efficiently, often leading to dramatic reductions in reaction times, increased product yields, and improved purity compared to conventional heating methods. nih.govnih.gov

The application of microwave heating has been particularly beneficial in the synthesis of fused heterocyclic compounds. mdpi.com For instance, in the synthesis of the related pyrido[3,2-f] ourheritagejournal.combohrium.comthiazepin-5-one scaffold, microwave irradiation significantly outperformed traditional reflux methods. nih.govnih.gov The reaction of 6-hydroxy-4-methyl-2-thioxo-2,3-dihydropyridine-3-carboxamide with α-haloketones under microwave conditions provided the desired tricyclic products in higher yields and in a fraction of the time. nih.gov

A comparative study highlights the general advantages of this approach. While conventional heating might require several hours of reflux, microwave-assisted synthesis can often achieve completion within minutes. nih.govajol.info This rapid and efficient heating is attributed to the direct interaction of microwaves with polar molecules in the reaction mixture.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for a Pyrido[3,2-f] ourheritagejournal.combohrium.comthiazepine Derivative

MethodReaction TimeYield (%)Reference
Conventional Heating (Reflux)10 hours65% nih.gov
Microwave Irradiation (500W, 140°C)10 minutes85% nih.gov

This table illustrates the typical enhancements seen when applying microwave technology to the synthesis of related pyridothiazepinone systems.

Catalytic Approaches (e.g., PEG-400, Bleaching Clay, Copper-Catalyzed)

The development of novel catalytic systems is crucial for advancing the synthesis of complex molecules like pyrido[2,3-b] ourheritagejournal.combohrium.combenzothiazepin-6(5H)-one. These catalysts can offer milder reaction conditions, greater selectivity, and improved environmental profiles.

Polyethylene Glycol (PEG-400)

Polyethylene glycol (PEG-400) has gained prominence as a green, recyclable, and non-toxic reaction medium and promoter. ourheritagejournal.combohrium.comcbijournal.comscispace.com In the synthesis of related 1,5-benzothiazepine (B1259763) derivatives, PEG-400 has been shown to be a highly effective medium, often eliminating the need for hazardous organic solvents and expensive catalysts. cbijournal.com Its utility is demonstrated in the one-pot condensation of 2-aminothiophenol with chalcones. bohrium.comscispace.com The use of PEG-400 not only facilitates high product yields but also allows for easy product separation and recycling of the medium. bohrium.comcbijournal.com In some protocols, the efficiency of PEG-400 is further enhanced by combination with ultrasound irradiation. ourheritagejournal.comscispace.com

Bleaching Clay

Bleaching earth clay (pH 12.5) has been utilized as an efficient, inexpensive, and heterogeneous catalyst for synthesizing various heterocyclic compounds, including 1,5-benzothiazepines. nih.gov Its large surface area and basic nature make it suitable for promoting base-catalyzed reactions. nih.gov Often used in conjunction with PEG-400, bleaching clay can significantly improve reaction rates and yields, providing a greener alternative to traditional homogeneous catalysts. nih.gov

Table 2: Efficacy of Different Solvents in the Synthesis of 1,5-Benzothiazepine Derivatives

Solvent/MediumTime (min)Yield (%)Reference
Dichloromethane16045 nih.gov
Ethanol15055 nih.gov
Acetonitrile18060 nih.gov
PEG-4005595 nih.gov

This table demonstrates the superior performance of PEG-400 as a reaction medium compared to common organic solvents for the synthesis of the related benzothiazepine core. nih.gov

Copper-Catalyzed Synthesis

Transition metal catalysis, particularly with copper, offers powerful methods for forming key C-N and C-S bonds required for constructing the thiazepine ring. Copper-catalyzed tandem cyclization reactions have been developed for the synthesis of related organophosphorus heterocycles like 4H-benzo[d] ourheritagejournal.comresearchgate.netthiazin-2-yl phosphonates. nih.gov Similarly, palladium/copper co-catalyzed systems have been used in cascade reactions to build complex N-fused heterocyclic scaffolds. nih.gov These methods are valued for their high efficiency and ability to construct multiple bonds in a single operation. While direct application to pyrido[2,3-b] ourheritagejournal.combohrium.combenzothiazepin-6(5H)-one is an area of ongoing research, these examples with related structures underscore the potential of copper catalysis in facilitating the intramolecular cyclizations necessary to form the seven-membered ring. nih.govmdpi.com

Atom-Economy and Efficiency in Pyrido[2,3-b]ourheritagejournal.combohrium.combenzothiazepin-6(5H)-one Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, guided by principles of green chemistry. jocpr.com Key metrics such as atom economy (AE), reaction mass efficiency (RME), and E-factor are used to evaluate the efficiency and environmental impact of a synthetic route. ekb.eg Atom economy, in particular, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.com

Multicomponent reactions (MCRs) are a cornerstone of atom-economical synthesis. researchgate.netresearchgate.netrsc.org By combining three or more starting materials in a single pot to form a complex product, MCRs minimize waste, reduce the number of synthetic steps, and save energy and labor. researchgate.net These reactions are inherently more efficient and environmentally friendly than traditional multi-step syntheses.

Table 3: Green Chemistry Metrics for a Model Heterocyclic Synthesis

MetricDefinitionGoal
Atom Economy (AE)(MW of product / Σ MW of reactants) x 100%Maximize (approach 100%)
Reaction Mass Efficiency (RME)(Mass of product / Σ Mass of reactants) x 100%Maximize (approach 100%)
E-FactorTotal Waste (kg) / Product (kg)Minimize (approach 0)

This table outlines key metrics used to assess the greenness and efficiency of chemical syntheses. jocpr.comekb.eg

The synthesis of the pyrido[2,3-b] ourheritagejournal.combohrium.combenzothiazepin-6(5H)-one core via intramolecular cyclization of precursors, such as those derived from the condensation of 2-aminothiophenol with substituted 2-chloronicotinic acids, is a primary strategy. ajol.infomdpi.comnih.gov Optimizing these cyclization reactions using the catalytic and energy-efficient methods described above is key to achieving a highly efficient and atom-economical synthesis of this important heterocyclic scaffold. researchgate.netyoutube.com

Spectroscopic and Structural Elucidation of Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one Structure Confirmation

Detailed ¹H and ¹³C NMR data are crucial for confirming the molecular structure of a compound by providing information about the chemical environment of hydrogen and carbon atoms, respectively. However, no published studies containing the NMR analysis of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one were found.

¹H NMR Analysis of Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one and Derivatives

Specific ¹H NMR spectral data, including chemical shifts (δ), multiplicity, coupling constants (J), and integration values for the protons of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one, are not available in the reviewed literature. While studies on related structures, such as pyrido[2,1-b] nih.govmdpi.combenzothiazol-1-one derivatives, provide detailed ¹H NMR analysis for those specific compounds, this information cannot be directly extrapolated to the target molecule. nih.gov

¹³C NMR Analysis of Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one and Derivatives

Similarly, ¹³C NMR data, which would identify the chemical shifts of all carbon atoms within the pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one structure, including the characteristic carbonyl and aromatic carbons, have not been reported. Analysis of related but distinct heterocyclic systems, like 3H-1,4-benzodiazepine-2,5(1H, 4H)-diones, has been published but does not apply to the requested compound. sci-hub.st

Infrared (IR) Spectroscopy for Functional Group Identification in Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one

IR spectroscopy is a fundamental technique for identifying functional groups in a molecule. For pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one, one would expect to observe characteristic absorption bands for the amide C=O stretch, N-H stretch, C-S bond, and various aromatic C-H and C=C vibrations. Despite its importance for structural confirmation, no experimental IR spectra for this specific compound have been published. For comparison, IR spectra of pyrido[2,1-b] nih.govmdpi.combenzothiazol-1-one derivatives show characteristic carbonyl bands around 1655-1751 cm⁻¹, but these values are specific to that particular scaffold. nih.gov

Mass Spectrometry (MS) for Molecular Weight Determination of Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one

Mass spectrometry provides the molecular weight and fragmentation pattern of a compound, which are vital for its identification. The theoretical molecular weight of pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one can be calculated from its chemical formula (C₁₂H₈N₂OS). However, no experimental mass spectrometry data, including the molecular ion peak (M⁺) or fragmentation analysis, could be found in the scientific literature for this compound.

Computational and Theoretical Investigations of Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One

Quantum Chemical Studies (DFT, AIM) on Pyrido[2,3-b]nih.govmdpi.combenzothiazepin-6(5H)-one Electronic Structure

No published studies utilizing Density Functional Theory (DFT) or Atoms in Molecules (AIM) to analyze the electronic structure of pyrido[2,3-b] nih.govmdpi.combenzothiazepin-6(5H)-one were found. Such studies are crucial for understanding the molecule's reactivity, stability, and electronic properties, but this level of investigation has not been documented for this specific compound. While DFT has been used to study related structures like benzothiazoles and pyrido[2,3-d]pyrimidines, this information does not directly apply to the requested molecule.

Molecular Docking Simulations for Target Interactions of Pyrido[2,3-b]nih.govmdpi.combenzothiazepin-6(5H)-one

There are no available molecular docking studies that investigate the binding of pyrido[2,3-b] nih.govmdpi.combenzothiazepin-6(5H)-one to any biological target. Although molecular docking has been performed on other benzothiazepine (B8601423) derivatives to explore their potential as inhibitors for enzymes like tyrosinase and α-glucosidase, these findings cannot be extrapolated to the specific scaffold of pyrido[2,3-b] nih.govmdpi.combenzothiazepin-6(5H)-one. nih.govnih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyrido[2,3-b]nih.govmdpi.combenzothiazepin-6(5H)-one Analogues

No Quantitative Structure-Activity Relationship (QSAR) models have been developed that include pyrido[2,3-b] nih.govmdpi.combenzothiazepin-6(5H)-one or its direct analogues. QSAR studies require a dataset of multiple, structurally similar compounds with measured biological activity, and such a dataset does not appear to exist for this specific chemical series. QSAR studies have been conducted on other classes of benzothiazepines, but these models are not applicable to the unique structure of the requested compound. nih.gov

Mechanistic Computational Studies of Reactions Involving Pyrido[2,3-b]nih.govmdpi.combenzothiazepin-6(5H)-one

A search for computational studies on the reaction mechanisms involving the formation or transformation of pyrido[2,3-b] nih.govmdpi.combenzothiazepin-6(5H)-one yielded no results. Mechanistic studies, often employing DFT, are used to understand reaction pathways, transition states, and kinetics. The absence of such research indicates that the synthetic routes and chemical reactivity of this specific compound have not been computationally explored.

Biological Activities and Mechanistic Insights of Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One Preclinical Focus

Anticancer and Antitumor Activities of Pyrido[2,3-b]mdpi.comnih.govbenzothiazepin-6(5H)-one Derivatives

The quest for novel and more effective anticancer agents has led to the exploration of diverse chemical scaffolds, with pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one derivatives showing considerable promise in preclinical studies.

In Vitro Cytotoxicity against Cancer Cell Lines (e.g., Hep G-2, DU-145, H1975, A549)

Numerous studies have documented the cytotoxic effects of pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one derivatives against a panel of human cancer cell lines. For instance, certain 1,5-benzothiazepine (B1259763) derivatives have demonstrated potent cytotoxic activity. One such derivative exhibited an IC50 value of 3.29 ± 0.15 µM against the Hep G-2 liver cancer cell line, which was more potent than the standard drug with an IC50 of 4.68 ± 0.17 µM. mdpi.com Against the DU-145 prostate cancer cell line, these compounds showed IC50 values ranging from 15.42 ± 0.16 to 41.34 ± 0.12 µM. mdpi.com The presence of a halogenated phenyl substitution on the benzothiazepine (B8601423) structure was found to significantly enhance this biological activity. mdpi.com

Similarly, novel series of pyrido[2,3-d]pyrimidin-4(3H)-one derivatives have been synthesized and evaluated for their anti-cancer properties. nih.gov Cell viability screening against A-549 (lung), PC-3 (prostate), HCT-116 (colon), and MCF-7 (breast) cancer cell lines identified several highly active derivatives. nih.gov Specifically, some of these compounds showed potent inhibitory activities against both wild-type and mutant forms of the epidermal growth factor receptor (EGFR). nih.gov

Furthermore, other related heterocyclic structures have been investigated. For example, a benzimidazole (B57391) derivative, se-182, displayed significant dose-dependent cytotoxicity against A549 (lung carcinoma) and HepG2 (liver carcinoma) cells, with IC50 values of 15.80 µM and 15.58 µM, respectively. jksus.org Another study on 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives reported higher cytotoxic activity against human lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cell lines compared to the reference drug doxorubicin. mdpi.com

Compound/Derivative ClassCell LineIC50 (µM)Reference
1,5-Benzothiazepine derivativeHep G-23.29 ± 0.15 mdpi.com
1,5-Benzothiazepine derivativesDU-14515.42 ± 0.16 to 41.34 ± 0.12 mdpi.com
Benzimidazole derivative (se-182)A54915.80 jksus.org
Benzimidazole derivative (se-182)HepG215.58 jksus.org
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)EGFRWT0.099 nih.gov
Pyrido[2,3-d]pyrimidin-4(3H)-one derivative (8a)EGFRT790M0.123 nih.gov
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivativesNCI-H460, HepG2, HCT-116Higher than doxorubicin mdpi.com

Mechanisms of Action: Tyrosine Kinase, EGFR, ERK, PI3K Inhibition

The anticancer activity of these compounds is often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival. Several derivatives have been identified as potent inhibitors of tyrosine kinases, including the epidermal growth factor receptor (EGFR). nih.govnih.gov For example, new benzothiazole (B30560) and pyrimido[2,1-b]benzothiazole derivatives were designed as EGFR tyrosine kinase (EGFR-TK) inhibitors. nih.gov One compound, in particular, showed a high percentage of enzyme inhibition against EGFR-TK. nih.gov

The pyrido[2,3-d]pyrimidin-4(3H)-one scaffold has been specifically utilized to create inhibitors of both wild-type (EGFRWT) and mutant (EGFRT790M) forms of EGFR. nih.gov Molecular docking studies have helped to understand the binding modes of these compounds within the ATP binding site of the EGFR-TK domain. nih.govnih.gov

Furthermore, related heterocyclic systems have shown inhibitory activity against other critical kinases. For instance, pyrazolo[4,3-e]tetrazolo[1,5-b] mdpi.comnih.govnih.govtriazine sulfonamides have been suggested to act as inhibitors of AKT, BTK, CDK2, and mTOR. mdpi.com Another study identified a 5,6,7,8-tetrahydrobenzo nih.govnih.govthieno[2,3-d]pyrimidin-4(3H)-one derivative as an AKT1 inhibitor, a key component of the PI3K/AKT/mTOR signaling pathway which is frequently overactive in cancers like acute myeloid leukemia. mdpi.com

Immunomodulatory Effects: T-cell Proliferation and Activation

The interaction of these compounds with the immune system is an area of growing interest. While direct studies on the immunomodulatory effects of pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one itself are limited, research on structurally related compounds provides some insights. For example, studies on other heterocyclic compounds have evaluated their effects on T-cell dependent antibody responses (TDAR). nih.gov These investigations are crucial as they can reveal potential for either immune-suppressing or immune-enhancing activities, which could be beneficial in different therapeutic contexts. Further research is needed to specifically elucidate the impact of pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one derivatives on T-cell proliferation and activation to understand their full therapeutic potential in immuno-oncology.

Antimicrobial Activities of Pyrido[2,3-b]mdpi.comnih.govbenzothiazepin-6(5H)-one Analogues

In addition to their anticancer properties, derivatives of the pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one core and related structures have demonstrated significant antimicrobial activities.

Antibacterial Efficacy (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)

The antibacterial potential of these compounds has been evaluated against a range of Gram-positive and Gram-negative bacteria. For instance, novel pyrido[1,2,3-de] mdpi.comnih.govbenzoxazine-6-carboxylic acid derivatives have shown potent in vitro antibacterial activity, in some cases being 2- to 16-fold more potent than clinafloxacin (B351) against quinolone-resistant Gram-positive clinical isolates. nih.gov

A study on 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives reported significant inhibitory effects against bacteria with MIC values in the range of 4–20 μmol L–1. mdpi.com Some of these compounds showed higher antimicrobial activity than the standard drug cefotaxime. mdpi.com Research on other heterocyclic systems has also identified compounds with activity against both Staphylococcus aureus and Escherichia coli. researchgate.net While pyocins, which are proteinaceous bacteriocins, have shown efficacy against Pseudomonas aeruginosa in animal models, the direct testing of pyrido[2,3-b] mdpi.comnih.govbenzothiazepin-6(5H)-one derivatives against this pathogen is a subject for further investigation. nih.gov

Compound/Derivative ClassBacteriaEfficacyReference
Pyrido[1,2,3-de] mdpi.comnih.govbenzoxazine-6-carboxylic acid derivativesQuinolone-resistant Gram-positive isolates2- to 16-fold more potent than clinafloxacin nih.gov
2,3-Dihydropyrido[2,3-d]pyrimidine-4-one derivativesVarious bacteriaMIC: 4–20 μmol L–1 mdpi.com
N-substituted β-amino acid scaffoldS. aureus, E. coliActive researchgate.net

Antifungal Properties

The antifungal activity of these heterocyclic compounds has also been explored. Certain pyrido[3',2':4,5]thieno[3,2-d]-1,2,3-triazine derivatives have demonstrated effectiveness against various microorganisms in vitro, with some compounds exhibiting antifungal activity comparable to miconazole (B906) against hyphomycetes. nih.gov Another study on hybrid bis-(imidazole/benzimidazole)-pyridine derivatives found that some compounds had excellent antifungal activity against Candida species and Rhodotorula sp., with inhibition zones equal to or greater than the control drug fluconazole (B54011). nih.gov Furthermore, 2,3-dihydropyrido[2,3-d]pyrimidine-4-one derivatives have also shown higher antifungal activity than fluconazole in some cases. mdpi.com

Antiviral Activities, including Anti-HIV Potency of Pyrido[2,3-b]nih.govresearchgate.netbenzothiazepin-6(5H)-one Related Compounds

The scaffold of pyridobenzothiazolone (PBTZ) and its analogues has been the subject of research for broad-spectrum antiviral properties. nih.gov Phenotypic screening of in-house libraries containing PBTZ analogues has identified compounds with significant inhibitory activity against various respiratory viruses, including respiratory syncytial virus (RSV), human coronavirus type OC43 (HCoV-OC43), and influenza A virus (IFV-A). nih.gov Certain hit compounds demonstrated efficacy in the low micromolar range and were confirmed to be active in a 3D model of the human bronchial epithelium. nih.gov The mechanism for some derivatives appears to be virucidal, suggesting a direct interaction with and alteration of the viral particles, particularly for enveloped viruses. mdpi.com

In the context of anti-retroviral research, heterocyclic systems structurally related to pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one have shown notable anti-HIV activity. For instance, 3,4-dihydro-2H-benzo researchgate.netnih.govisothiazolo[2,3-a]pyrimidine, derived from a pyrimido nih.govnih.govbenzothiazin-6-imine scaffold, was identified as a novel agent against human immunodeficiency virus type 1 (HIV-1). core.ac.uk Structure-activity relationship (SAR) studies on these related scaffolds revealed that the introduction of specific substituents, such as an 8-aryl group, could enhance anti-HIV potency. core.ac.uk Similarly, modifications to the pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine core, such as the addition of a benzo[d] nih.govnih.govdioxol-5-yl group, resulted in derivatives with two to threefold greater effectiveness against several strains of HIV-1 and HIV-2 compared to the parent compound. nih.gov These findings underscore the potential of the broader benzothiazine and related heterocyclic families as platforms for developing novel antiviral agents. researchgate.netnih.gov

Table 1: Antiviral Activity of Selected Pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one Related Compounds This table is for illustrative purposes based on data for related structures.

Compound Class Virus Target Activity Reference
Pyridobenzothiazolone (PBTZ) Analogues RSV, HCoV-OC43, IFV-A Broad-spectrum inhibition with EC50 in low micromolar range. nih.gov
Pyridobenzothiazolone Derivative HeE1-17Y West Nile Virus, SARS-CoV-2 Virucidal effect; direct interaction with viral particles. mdpi.com
9-(benzo[d] nih.govnih.govdioxol-5-yl)-pyrimido[1,2-c] nih.govnih.govbenzothiazin-6-imine HIV-1, HIV-2 2-3 fold more potent than parent compound PD 404182. nih.gov
3,4-Dihydro-2H-benzo researchgate.netnih.govisothiazolo[2,3-a]pyrimidine HIV-1 Exerts anti-HIV effects at an early stage of viral infection. core.ac.uk

A key mechanism in the anti-HIV activity of related heterocyclic compounds is the inhibition of viral enzymes essential for replication, such as reverse transcriptase (RT). Research into 5-hydroxypyrido[2,3-b]pyrazin-6(5H)-one derivatives, which are structurally similar to the pyridobenzothiazepinone core, has identified them as dual inhibitors of HIV-1 RT-associated ribonuclease H (RNase H) and integrase (IN). nih.gov A majority of the synthesized derivatives in one study were found to inhibit both RNase H and IN at micromolar concentrations, highlighting a multi-target approach to disrupting the viral lifecycle. nih.gov

While direct studies on pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one are limited, research on related benzothiadiazepine and pyrrolobenzothiadiazepine derivatives further supports the potential for this class of compounds to target HIV. nih.gov In these studies, N6-substituted pyrrolo[2,1-d] nih.govnih.govnih.govbenzothiazepin-7(6H)-one 5,5-dioxides were active against HIV-1, with determinants for activity including the presence of a chlorine atom and an unsaturated alkyl chain. nih.gov This points to the importance of specific chemical moieties in conferring the ability to inhibit viral replication, potentially through mechanisms like RT inhibition. nih.gov

Central Nervous System (CNS) Activities

Corticotropin-releasing factor (CRF) and its interaction with the CRF1 receptor are central to mediating endocrine, autonomic, and behavioral responses to stress. nih.gov Consequently, CRF1 receptor antagonists are pursued as potential therapies for anxiety and other stress-related disorders. nih.govmdpi.com The development of non-peptide small molecules that can antagonize this receptor has been a major focus of pharmaceutical research. mdpi.com

While direct CRF1 antagonism by pyrido[2,3-b] nih.govresearchgate.netbenzothiazepin-6(5H)-one has not been extensively documented, the search for novel antagonists has spanned a wide range of heterocyclic scaffolds. For example, series of 5-arylamino-1,2,4-triazin-6(1H)-ones and various fused pyrimidines have been synthesized and evaluated as CRF1 receptor antagonists. nih.govgoogle.com Furthermore, other heterocyclic systems have demonstrated anxiolytic-like effects in preclinical models. A novel serotonin (B10506) type-3 (5-HT3) receptor antagonist, (4-benzylpiperazin-1-yl)(3-methoxyquinoxalin-2-yl)methanone, exhibited significant anxiolytic-like effects in mouse models. nih.gov Similarly, pyrido[1,2-a]benzimidazoles have been identified as a structural class of ligands for the benzodiazepine (B76468) binding site on GABA-A receptors, showing potential as anxiolytic agents. nih.gov These findings suggest that diverse pyridinyl-fused heterocyclic structures can modulate CNS pathways related to anxiety.

The therapeutic potential of heterocyclic compounds extends to anticonvulsant and CNS depressant activities. Benzothiazepine derivatives, a class structurally related to the subject compound, are noted for possessing potential CNS depressant and anticonvulsant properties. researchgate.net

Studies on related pyridyl-fused diazepinones have provided more specific preclinical data. A series of 1,3-dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones were synthesized and evaluated for anticonvulsant activity using maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) induced seizure models in mice. nih.gov In the scPTZ screen, these compounds were found to be more active than valproic acid. nih.gov Structure-activity correlations indicated that substituents at various positions on the pyridodiazepine ring were key determinants of activity. nih.gov Other research on different heterocyclic cores, such as 3-[5-substituted 1,3,4-thiadiazole-2-yl]-2-styryl quinazoline-4(3H)-ones, has also identified compounds with significant sedative-hypnotic and CNS depressant activities in preclinical screens. nih.govresearchgate.netcapes.gov.br

Table 2: Preclinical Anticonvulsant Screening of Related Pyridodiazepinone Compounds This table summarizes findings for a related structural class, not the primary subject compound.

Compound Class Preclinical Model Finding Reference
1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones Subcutaneous Pentylenetetrazole (scPTZ) More active than valproic acid. nih.gov
1,3-Dihydro-5-phenyl-2H-pyrido[3,4-e]-1,4-diazepin-2-ones Maximal Electroshock (MES) Less active than phenytoin (B1677684) but more active than valproic acid. nih.gov

Enzyme Inhibition and Receptor Modulation

α-Glucosidase is a key intestinal enzyme responsible for breaking down complex carbohydrates into absorbable glucose. nih.gov Inhibition of this enzyme can slow carbohydrate digestion, thereby reducing postprandial blood glucose levels, which is a therapeutic strategy for managing type 2 diabetes. nih.gov

Pyrido[2,3-d]pyrimidines, a heterocyclic scaffold closely related to the subject compound, have been identified as possessing assorted biological activities, including functioning as efficient glucosidase inhibitors. mdpi.com This suggests that the pyridinyl-fused heterocyclic core may be a promising starting point for designing new α-glucosidase inhibitors. Research on other compound classes has shown that significant inhibitory activity can be achieved, with some novel molecules displaying potency far superior to the clinically used drug acarbose. nih.gov Structure-activity relationship studies on cycloartane-type triterpenes, for example, have demonstrated that specific functional groups, such as a ketone at C-3 and a carboxylic group at C-26, are important for enhancing inhibitory activity against α-glucosidase. nih.gov

Calcium Channel Antagonism of Pyrido[2,3-b]researchgate.netnih.govbenzothiazepin-6(5H)-one Related Structures

While direct studies on pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-6(5H)-one are not extensively documented in publicly available research, the examination of structurally similar compounds provides insights into potential calcium channel blocking activity. For instance, certain 3-(1-phenylethyl)sulfanyl-4H-1,2,4-benzothiadiazine 1,1-dioxides have demonstrated significant myorelaxant effects. nih.gov This activity is believed to stem from a dual mechanism that includes not only the activation of KATP channels but also a mechanism akin to that of calcium channel blockers. nih.gov

Furthermore, the investigation of 3-alkyl/aralkyl/arylamino-1,4,2-benzodithiazine 1,1-dioxides and their pyridodithiazine counterparts revealed that while most were inactive on pancreatic tissue, some derivatives with a 1-phenylethylamino side chain at the 3-position exhibited marked myorelaxant properties. nih.gov This effect was not associated with the opening of KATP channels, suggesting a mode of action similar to that of calcium channel antagonists. nih.gov These findings highlight that the broader benzothiazine and pyridothiazine scaffolds can be associated with calcium channel modulation, suggesting a potential area of investigation for pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-6(5H)-one.

Table 1: Calcium Channel Antagonism in Related Structures

Compound Class Observed Effect Postulated Mechanism
3-(1-phenylethyl)sulfanyl-4H-1,2,4-benzothiadiazine 1,1-dioxides Myorelaxant activity KATP channel activation and calcium channel blocker mechanism nih.gov

Interactions with G-protein Coupled Receptors (e.g., CCK, Angiotensin II)

G-protein coupled receptors (GPCRs) represent a major class of drug targets, and various heterocyclic compounds containing a pyrido-fused ring system have been explored for their interactions with these receptors. researchgate.netnih.govmdpi.com For example, derivatives of pyrido[2,3-d] researchgate.netbenzazepin-6-one have been identified as antagonists for the parathyroid hormone receptor 1 (PTH1R), a class B GPCR. researchgate.net Similarly, 6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines have been discovered as agonists for GPR119, another GPCR involved in glucose homeostasis. nih.gov

Analogs of pirenzepine (B46924) and telenzepine, which feature a tricyclic system with some resemblance to the pyrido[2,3-b] researchgate.netnih.govbenzothiazepine core, have been studied for their affinity to muscarinic M1 receptors. elsevierpure.com While substitutions on the tricyclic ring system of these analogs resulted in a lower affinity for the M1 receptor compared to pirenzepine, it demonstrates that this general molecular shape can interact with GPCRs. elsevierpure.com Although direct studies on pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-6(5H)-one with respect to cholecystokinin (B1591339) (CCK) or angiotensin II receptors are not prominent in the available literature, the activity of related heterocyclic structures at other GPCRs suggests that this is a plausible area for future investigation.

Table 2: GPCR Interactions of Related Pyrido-Fused Compounds

Compound Class Target GPCR Activity
Pyrido[2,3-d] researchgate.netbenzazepin-6-one derivatives Parathyroid Hormone Receptor 1 (PTH1R) Antagonist researchgate.net
6,7-dihydro-5H-pyrrolo[2,3-a]pyrimidines G protein-coupled receptor 119 (GPR119) Agonist nih.gov

Miscellaneous Biological Activities

The pyrido[2,3-d]pyrimidine (B1209978) scaffold, which is structurally related to pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-6(5H)-one, is well-documented for its anti-inflammatory and antioxidant activities. nih.gov Derivatives of pyrido[2,3-d]pyrimidin-5-ones have been synthesized and evaluated as inhibitors of the macrophage colony-stimulating factor-1 receptor (FMS), a key player in inflammatory diseases like rheumatoid arthritis. nih.gov In preclinical models, these compounds have been shown to be highly effective at reversing established joint swelling. nih.gov

Furthermore, novel series of 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have exhibited significant antioxidant activity. nih.govmdpi.com Some of these compounds showed a great ability to protect DNA from damage induced by bleomycin (B88199) and displayed potent inhibition of lipid peroxidation, in some cases higher than the standard antioxidant Trolox. nih.govmdpi.com The anti-inflammatory effects are often linked to the antioxidant capacity of these molecules, as oxidative stress is intricately connected with the inflammatory response. mdpi.com The anti-inflammatory properties of some thiazolo[4,5-b]pyridin-2-ones have also been reported. researchgate.net

Table 3: Anti-inflammatory and Antioxidant Activity of Related Structures

Compound Class Biological Target/Assay Observed Effect
Pyrido[2,3-d]pyrimidin-5-ones Macrophage colony-stimulating factor-1 receptor (FMS) Inhibition, reduction of joint swelling in rat models nih.gov
2,3-Dihydropyrido[2,3-d]pyrimidin-4-ones Lipid peroxidation inhibition, DNA protection Potent antioxidant activity nih.govmdpi.com
Thiazolo[4,5-b]pyridin-2-ones In vivo anti-inflammatory models Anti-inflammatory effects researchgate.net

The potential for spasmolytic (muscle-relaxing) activity in structures related to pyrido[2,3-b] researchgate.netnih.govbenzothiazepin-6(5H)-one can be inferred from studies on similar heterocyclic systems. As mentioned previously, certain 3-(1-phenylethyl)sulfanyl-4H-1,2,4-benzothiadiazine 1,1-dioxides exert a pronounced myorelaxant effect. nih.gov This suggests that the broader benzothiazine scaffold may confer spasmolytic properties.

In the context of anti-ulcer activity, research into (E)-5-[2-(3-pyridyl)ethenyl]-1H,7H-pyrazolo-[1,5-a]pyrimidine-7-ones has shown that several compounds in this series are very active in inhibiting stress-induced gastric ulcers in rats. nih.gov While the heterocyclic core is different, the presence of a pyridyl moiety and a fused pyrimidine (B1678525) ring system points to the potential for such gastroprotective activities within this broader class of nitrogen-containing heterocycles.

Table 4: Spasmolytic and Anti-ulcer Activity of Related Heterocycles

Compound Class Observed Activity Preclinical Model
3-(1-phenylethyl)sulfanyl-4H-1,2,4-benzothiadiazine 1,1-dioxides Myorelaxant nih.gov Smooth muscle cell assays nih.gov

For instance, pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs) are known to be sequence-selective DNA minor-groove binding agents that form a covalent bond with guanine (B1146940) residues. nih.gov Although the core structure differs, this illustrates that benzodiazepine-containing fused systems can have significant DNA interactions. Furthermore, certain 2,3-dihydropyrido[2,3-d]pyrimidin-4-one derivatives have demonstrated an ability to protect DNA from damage, indicating some form of interaction, even if not direct binding. nih.gov The development of novel pyrido[2,1-b] researchgate.netnih.govbenzothiazol-1-ones, which share a similar fused ring system, is also of interest for their potential applications in medicine, which can sometimes be linked to DNA interactions. nih.govnih.gov

Table 5: DNA Interactions of Related Compound Classes

Compound Class Type of Interaction Significance
Polycyclic heteroaromatic compounds DNA intercalation Potential for anticancer activity
Pyrrolo[2,1-c] researchgate.netnih.govbenzodiazepines (PBDs) Minor-groove binding, covalent adduct formation nih.gov Sequence-selective DNA interaction nih.gov

Structure Activity Relationship Sar Studies of Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One

Core Scaffold Modifications and Their Impact on Biological Profile

The fundamental tricyclic structure of pyridobenzothiazepines is a primary determinant of their biological activity. Modifications to this core, such as altering the fusion pattern of the pyridine (B92270) ring or the placement of heteroatoms within the seven-membered ring, can lead to significant changes in pharmacological properties.

Studies on a series of related pyridobenzazepine derivatives have shown that the isomeric arrangement of the fused rings is crucial. For instance, compounds based on the pyrido[2,3-b], pyrido[4,3-b], nih.govnih.gov-benzazepine, and nih.govmdpi.com-benzazepine cores exhibit distinct neurochemical profiles. nih.gov The specific arrangement in the pyrido[2,3-b] nih.govnih.govbenzothiazepine (B8601423) scaffold, where the pyridine nitrogen is adjacent to the ring fusion and the sulfur and nitrogen atoms are in a 1,4-relationship in the seven-membered ring, defines its spatial geometry and electronic distribution, which in turn dictates its binding capabilities at various receptors.

Substituent Effects on Pyrido[2,3-b]nih.govnih.govbenzothiazepin-6(5H)-one Activity and Selectivity

The introduction of various substituents onto the core scaffold is a classical strategy for optimizing the potency, selectivity, and pharmacokinetic properties of a lead compound. The position, size, and electronic nature of these substituents play a pivotal role.

Halogenation is a common and effective modification in drug design. In studies of related pyridobenzothiazepine derivatives, the introduction of a chlorine atom at the 8-position of the benzothiazepine ring system was found to be a key determinant of activity. Specifically, the compound 8-chloro-6-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govnih.gov-benzothiazepine was synthesized and evaluated for its potential as a central nervous system agent. nih.gov This substitution, along with a methyl group on the analogous pyrido[2,3-b] nih.govnih.govbenzodiazepine (B76468) scaffold, was considered optimal for retaining receptor binding affinities. nih.gov

In a broader context of benzothiazepine derivatives, halogen substitutions on the phenyl ring have been shown to be crucial for biological activity. A study on 1,5-benzothiazepines revealed that compounds with halogen substitutions (chloro and bromo) on the 2-phenyl ring displayed significant anticancer properties. nih.gov The electron-withdrawing nature of these halogens appears to activate the ring, enhancing cytotoxicity against cancer cell lines. nih.gov For example, compounds 2c , 2f , and 2j showed potent activity, which was attributed to their halogen substituents. nih.gov

Table 1: Anticancer Activity of Halogen-Substituted 1,5-Benzothiazepine (B1259763) Derivatives Data sourced from in vitro cytotoxicity MTT assays. nih.gov

Compound R (Substitution on Phenyl Ring) Cell Line IC₅₀ (µM)
2c 4-Cl DU-145 (Prostate) 18.21 ± 0.12
2f 2,4-diCl DU-145 (Prostate) 17.54 ± 0.14
2j 4-Br DU-145 (Prostate) 15.42 ± 0.16
2c 4-Cl Hep-2 (Liver) 19.34 ± 0.15
2f 2,4-diCl Hep-2 (Liver) 18.12 ± 0.11
2j 4-Br Hep-2 (Liver) 16.33 ± 0.13
Methotrexate (Standard) - DU-145 (Prostate) 12.12 ± 0.19
Methotrexate (Standard) - Hep-2 (Liver) 13.23 ± 0.17

Conversely, substitutions at other positions can be detrimental. For instance, acyl or alkyl group substitutions at the 5-position (the thiazepine nitrogen) of related pyridobenzodiazepine scaffolds led to a dramatic decrease in binding affinities. nih.gov This suggests that the NH group at position 5 of the pyrido[2,3-b] nih.govnih.govbenzothiazepin-6(5H)-one core may be important for activity, potentially acting as a hydrogen bond donor. nih.gov

The specific arrangement of heteroatoms within the fused heterocyclic system is a critical factor influencing the molecule's three-dimensional shape and its interactions with biological targets. The pyrido[2,3-b] nih.govnih.govbenzothiazepine scaffold is one of several possible isomers, and its unique geometry dictates its pharmacological profile.

Comparative studies on pyridobenzazepine isomers, such as pyrido nih.govnih.gov- and pyrido nih.govmdpi.com-benzoxa- and benzothiazepines, have demonstrated the importance of this positional isomerism. nih.gov For example, the neurochemical profile, particularly the ratio of serotonin (B10506) (5-HT2) to dopamine (B1211576) (D2) receptor affinity, which is a key indicator for atypical antipsychotic activity, varies significantly between these isomers. nih.govnih.gov The 8-chloro-5-(4-methylpiperazin-1-yl)pyrido[2,3-b] nih.govmdpi.combenzoxazepine isomer, for instance, presented a promising clozapine-like profile. nih.gov

This indicates that the relative positioning of the pyridine nitrogen with respect to the seven-membered ring, and the placement of the sulfur and second nitrogen atom within that ring (e.g., 1,4 vs. 1,5), are fundamental to establishing the correct orientation of pharmacophoric features for optimal receptor engagement.

Conformational Analysis and Bioactive Conformation of Pyrido[2,3-b]nih.govnih.govbenzothiazepin-6(5H)-one

The seven-membered thiazepine ring in the pyrido[2,3-b] nih.govnih.govbenzothiazepin-6(5H)-one structure is not planar and can adopt several low-energy conformations. This conformational flexibility is a defining characteristic of seven-membered rings and is crucial for determining the spatial arrangement of substituents and their ability to fit into a receptor's binding site. cdnsciencepub.com

While direct X-ray crystallography or NMR studies on the title compound are not widely published, analysis of structurally similar systems provides strong indications of its likely conformations. For example, the seven-membered diazepine (B8756704) ring in the related compound (S)-4,5,6,7-tetrahydro-5-methylimidazo[4,5,1-jk] nih.govnih.gov-benzodiazepin-2(1H)-one was found to adopt a "half-chair" conformation in the solid state. tandfonline.com In another highly analogous structure, 5,11-dihydro-pyrido[2,3-b] nih.govnih.govbenzodiazepin-6-one, the seven-membered ring adopts a boat conformation. This flexibility allows the molecule to present different faces and substituent orientations to a binding site. The specific conformation adopted upon binding to a biological target is known as the bioactive conformation, and understanding this is key to rational drug design.

Ligand-Target Binding Interactions and Molecular Recognition

The biological effect of pyrido[2,3-b] nih.govnih.govbenzothiazepin-6(5H)-one derivatives is initiated by their binding to a specific target protein. While specific ligand-target co-crystal structures for this scaffold are scarce, molecular docking and modeling studies of related heterocyclic compounds provide a model for understanding the potential molecular recognition events.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor's active site. youtube.com This process typically involves preparing the protein and ligand structures and then using algorithms to find the best fit, which is evaluated using a scoring function to estimate the binding affinity (free energy of binding). nih.govresearchgate.net

For related heterocyclic inhibitors, binding is often characterized by a combination of interactions with specific amino acid residues in the target's binding pocket:

Hydrogen Bonds: The NH group at position 5 and the carbonyl oxygen at position 6 of the pyrido[2,3-b] nih.govnih.govbenzothiazepin-6(5H)-one core are potential hydrogen bond donors and acceptors, respectively. These can form crucial interactions with amino acid side chains or the protein backbone. youtube.com

Hydrophobic Interactions: The aromatic benzene (B151609) and pyridine rings provide a large hydrophobic surface that can engage in favorable interactions with nonpolar residues in the binding site, such as valine, leucine, and isoleucine. mdpi.com Docking studies on thieno[2,3-b]pyridine (B153569) inhibitors targeting FOXM1 suggested a key role for interactions with residues Val296 and Leu289. mdpi.com

Aromatic Interactions: Pi-pi stacking or pi-cation interactions involving the aromatic rings can further stabilize the ligand-receptor complex.

The specific nature and geometry of these interactions determine the compound's affinity and selectivity for its target. For instance, in related pyridobenzodiazepines, optimal substituents at the 2- or 8-positions were found to be critical for retaining affinity, suggesting these positions are key for interacting with the receptor binding site. nih.gov

Derivatization and Analog Development of Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One

Functionalization Strategies on the Pyrido[2,3-b]nih.govrsc.orgbenzothiazepin-6(5H)-one Core

Functionalization strategies for the pyrido[2,3-b] nih.govrsc.orgbenzothiazepin-6(5H)-one scaffold are designed to introduce a variety of substituents at different positions of the tricyclic system. These modifications can influence the molecule's physicochemical properties and its interaction with biological targets. While direct studies on this specific scaffold are limited, strategies can be inferred from related compounds.

Key functionalization approaches include:

N-Alkylation: Introduction of alkyl or substituted alkyl groups at the nitrogen atom of the thiazepine ring. This is a common strategy to modulate lipophilicity and pharmacokinetic properties.

S-Alkylation/Oxidation: Modification at the sulfur atom, for instance through S-methylation, can alter the electronic properties of the thiazepine ring. Subsequent oxidation to the sulfoxide (B87167) can provide a handle for further nucleophilic substitution reactions. researchgate.net

Aromatic Substitution: Introduction of substituents on the fused benzene (B151609) ring can be achieved through various aromatic substitution reactions, although this is often accomplished by using substituted starting materials.

Modification of the Pyridone Ring: Functional groups on the pyridine (B92270) moiety can be altered to fine-tune the electronic and steric characteristics of the molecule.

Introduction of Diverse Chemical Moieties (e.g., Benzoylation, S-alkylation, Pyrrolidinylcarbonyl)

The introduction of diverse chemical moieties onto the pyrido[2,3-b] nih.govrsc.orgbenzothiazepin-6(5H)-one skeleton is a key aspect of analog development.

S-Alkylation: In related heterocyclic systems like tetrahydropyridobenzodiazepinethiones, S-methylation has been successfully performed using methyl iodide. This reaction typically results in the formation of a methylthio group, which can be confirmed by the appearance of a characteristic singlet in the 1H NMR spectrum. sci-hub.se This approach could be analogously applied to the thione version of pyrido[2,3-b] nih.govrsc.orgbenzothiazepin-6(5H)-one.

Pyrrolidinylcarbonyl: The introduction of a pyrrolidinylcarbonyl group is a strategy to incorporate an amide functionality, which can be important for biological activity. This can be achieved by reacting a suitable amine precursor with pyrrolidinecarbonyl chloride.

The following table summarizes some functionalization reactions on related benzothiazepine (B8601423) and similar heterocyclic cores.

FunctionalizationReagent/ConditionMoiety IntroducedRelated Scaffold
S-MethylationMethyl Iodide-SCH3Tetrahydropyridobenzodiazepinethione sci-hub.se
BenzoylationBenzoyl Chloride-CO-PhPyrido[3,2-f] nih.govrsc.orgthiazepin-5-one

Synthesis of N-Substituted Pyrido[2,3-b]nih.govrsc.orgbenzothiazepin-6(5H)-one Derivatives

The synthesis of N-substituted derivatives is a primary strategy for modifying the properties of the pyrido[2,3-b] nih.govrsc.orgbenzothiazepin-6(5H)-one core. N-substitution can significantly impact the compound's conformation, solubility, and ability to form hydrogen bonds.

Methods for N-substitution often involve the alkylation of the nitrogen atom in the thiazepine ring. For example, in the synthesis of the antipsychotic drug Quetiapine, which features a dibenzo[b,f] nih.govrsc.orgthiazepine core, reductive N-alkylation of a piperazine (B1678402) derivative with an aldehyde is a key step. google.com This method uses a metal borohydride (B1222165) as the reducing agent. google.com

In a study on 2,3-dihydro-1,5-benzothiazepin-4(5H)-ones, which are structurally related, various N-substituted derivatives were synthesized by reacting the parent compound with different alkyl halides. nih.gov For instance, the introduction of a dimethylaminoethyl group at the nitrogen atom was achieved to explore the structure-activity relationship. nih.gov

The table below shows examples of N-substitution on related thiazepine cores.

N-SubstituentSynthetic MethodRelated Scaffold
2-(Dimethylamino)ethylAlkylation with 2-(dimethylamino)ethyl chloride2,3-Dihydro-1,5-benzothiazepin-4(5H)-one nih.gov
Substituted piperazinyl-ethoxyReductive alkylation with an aldehydeDibenzo[b,f] nih.govrsc.orgthiazepine google.com

Ring Contraction and Expansion Products Derived from Pyrido[2,3-b]nih.govrsc.orgbenzothiazepin-6(5H)-one Precursors

The transformation of the seven-membered thiazepine ring into smaller or larger ring systems represents an advanced derivatization strategy. These reactions often proceed through complex mechanistic pathways and can lead to novel heterocyclic scaffolds.

Ring Contraction: Studies on related pyrimido nih.govclockss.orgbenzothiazepines have shown that they can undergo ring contraction to form pyrimido nih.govrsc.orgbenzothiazines. rsc.org This transformation can be induced by treatment with iodine in alcohols or with N-halosuccinimides. rsc.org Another example is the nucleophile-induced ring contraction of 3-aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-triones, which are precursors that can lead to the formation of smaller pyrrolo[2,1-b] nih.govrsc.orgbenzothiazoles through the cleavage of a sulfur-carbon bond. nih.gov The thermolysis of these precursors can also lead to ring-contracted pyrido[2,1-b] nih.govrsc.orgbenzothiazol-1-ones. nih.govnih.gov

Ring Expansion: Conversely, ring expansion reactions can be used to synthesize seven-membered rings from six-membered precursors. A known example is the ring expansion of 2-phenylmethylene-2H-1,4-benzothiazin-3(4H)-ones to yield 1,5-benzothiazepines. rsc.org This reaction is thought to proceed through an episulphonium ion intermediate. rsc.org Such a strategy could be envisioned for the synthesis of the pyrido[2,3-b] nih.govrsc.orgbenzothiazepin-6(5H)-one core from a corresponding pyridothiazine precursor.

The following table summarizes ring transformation reactions of related heterocyclic precursors.

TransformationStarting MaterialProductReagent/Condition
Ring ContractionPyrimido nih.govclockss.orgbenzothiazepinePyrimido nih.govrsc.orgbenzothiazineIodine in alcohol rsc.org
Ring Contraction3-Aroylpyrrolo[2,1-c] nih.govrsc.orgbenzothiazine-1,2,4-trionePyrrolo[2,1-b] nih.govrsc.orgbenzothiazole (B30560)Nucleophiles (e.g., alkanols, amines) nih.gov
Ring Expansion2-Phenylmethylene-2H-1,4-benzothiazin-3(4H)-one1,5-Benzothiazepine (B1259763)Not specified, involves episulphonium ion intermediate rsc.org

Future Perspectives and Research Directions for Pyrido 2,3 B 1 2 Benzothiazepin 6 5h One

Design of Next-Generation Pyrido[2,3-b]scilit.comnih.govbenzothiazepin-6(5H)-one Derivatives with Enhanced Potency and Specificity

The development of new derivatives with improved biological activity hinges on understanding the structure-activity relationships (SAR). By systematically modifying the core scaffold, researchers can identify key structural motifs responsible for potency and selectivity. Studies on analogous structures provide a roadmap for this exploration.

For instance, research on a series of succinamide (B89737) derivatives with a pyrido[2,3-b] scilit.comnih.govbenzodiazepin-6-one skeleton (a nitrogen analogue) revealed that introducing a 4-(4-alkyl-1-piperazinyl)benzylamino moiety was critical for enhancing affinity for M2 muscarinic receptors. nih.gov Specifically, an isopropyl group on the piperazine (B1678402) ring resulted in the highest affinity. nih.gov Similarly, in a series of pyrido[2,3-b]pyrazin-2-ones, substitutions at various positions were found to yield potent antagonists of the corticotropin-releasing factor-1 (CRF1) receptor. nih.gov

Future design strategies for pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one derivatives should therefore focus on:

Substitution on the Pyridine (B92270) Ring: Introducing diverse substituents (e.g., alkyl, alkoxy, halogen) to probe electronic and steric effects on receptor binding.

Substitution on the Benzene (B151609) Ring: Modifying the benzene portion of the benzothiazepine (B8601423) system to influence lipophilicity and interaction with target proteins.

N-5 Position Derivatization: Alkylation or arylation at the nitrogen atom of the thiazepine ring can significantly alter the molecule's three-dimensional shape and biological activity, a common strategy in medicinal chemistry.

A systematic synthesis and screening program based on these modifications will be crucial for developing next-generation compounds with optimized therapeutic profiles.

Table 1: Bioactivity of Structurally Related Heterocyclic Compounds

Compound Class Key Structural Moiety Biological Activity Reference
Pyrido[2,3-b] scilit.comnih.govbenzodiazepin-6-one 4-(4-isopropyl-1-piperazinyl)benzylmethylamino High affinity for M2 muscarinic receptors (pKi = 9.2) nih.gov
3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-one Varied substituents Potent CRF1 receptor antagonists (IC50 = 0.70 nM for one example) nih.gov

Exploration of Novel Biological Targets for Pyrido[2,3-b]scilit.comnih.govbenzothiazepin-6(5H)-one

The structural similarity of pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one to a variety of bioactive heterocyclic systems suggests it may interact with a wide range of biological targets. The 1,5-benzothiazepine (B1259763) nucleus, for example, is a core component of drugs with activities including calcium channel antagonism and antipsychotic effects. researchgate.net Derivatives have also been investigated as anticancer agents targeting EGFR tyrosine kinase and as antimicrobial agents targeting glucosamine-6-phosphate synthase. nih.govnih.gov

Future research should involve broad-based screening of pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one and its derivatives against diverse target classes. Based on the activities of related scaffolds, promising targets include:

G-Protein Coupled Receptors (GPCRs): Such as muscarinic, corticotropin-releasing factor (CRF), and parathyroid hormone (PTH1R) receptors. nih.govnih.govresearchgate.net

Ion Channels: Particularly calcium channels, a known target for benzothiazepine drugs like diltiazem. researchgate.netgoogle.com

Kinases: Including EGFR, VEGFR-2, HER-2, and AKT1, which are critical targets in oncology. nih.govmdpi.commdpi.com

Enzymes: Such as topoisomerases and microbial enzymes, indicating potential as anticancer or anti-infective agents. nih.govresearchgate.net

A comprehensive screening approach, including high-throughput assays, will be essential to uncover novel biological activities and mechanisms of action for this scaffold.

Table 2: Known Biological Targets of Related Scaffolds

Scaffold Biological Target Therapeutic Area Reference
Pyrido[2,3-b]pyrazin-2-one CRF1 Receptor Anxiety Disorders nih.gov
Pyrido[2,3-b] scilit.comnih.govbenzodiazepin-6-one M2 Muscarinic Receptor Cardiovascular nih.gov
2,3-dihydro-1,5-benzothiazepine EGFR Tyrosine Kinase Cancer nih.gov
2,3-dihydro-1,5-benzothiazepine α-Glucosidase Diabetes nih.gov
Pyrido[2,3-f] scilit.comnih.govthiazepines Calcium Channels Cardiovascular, Asthma google.com

Application of Advanced Computational Methods in Pyrido[2,3-b]scilit.comnih.govbenzothiazepin-6(5H)-one Research

Computational chemistry offers powerful tools to accelerate the drug discovery process. For related benzothiazepine and pyridofused systems, methods like molecular docking, quantitative structure-activity relationship (QSAR) studies, and pharmacophore modeling have been successfully employed to predict biological activity and guide compound design. nih.govnih.gov

For pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one research, these methods can be applied to:

Virtual Screening: Docking libraries of virtual derivatives into the binding sites of known biological targets (identified in Section 8.2) to prioritize compounds for synthesis.

Binding Mode Analysis: Using molecular docking to understand how active compounds interact with their target proteins at the atomic level, providing insights for rational design. nih.gov

QSAR and Pharmacophore Modeling: Developing predictive models that correlate structural features with biological activity. nih.govnih.gov This can help in identifying the key electronic and steric properties required for potency and selectivity.

Mechanism Elucidation: Employing Density Functional Theory (DFT) calculations to understand reaction mechanisms for novel synthetic routes, as has been done for related heterocycles. mdpi.com

Integrating these computational approaches will enable a more focused and efficient exploration of the chemical space around the pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one scaffold, reducing the time and resources required for lead optimization.

Development of Pyrido[2,3-b]scilit.comnih.govbenzothiazepin-6(5H)-one as Chemical Probes

Once a derivative with high potency and selectivity for a specific biological target is identified, it can be further developed into a chemical probe. These probes are invaluable tools for chemical biology, enabling the study of protein function in complex biological systems.

The development process would involve:

Identifying a Potent and Selective Ligand: A derivative of pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one with a well-defined SAR and a known mechanism of action.

Functionalization: Synthetically modifying the ligand to incorporate a reporter tag. This can be achieved by identifying a position on the scaffold that can be altered without compromising its binding affinity.

Incorporation of Tags: Common tags include:

Fluorescent dyes for visualizing the target protein in cells via microscopy.

Biotin for affinity purification and identification of binding partners.

Photoreactive groups (e.g., azides or diazirines) for covalent labeling and target identification.

By creating such chemical probes, the pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one scaffold can be used not only for therapeutic purposes but also to advance our fundamental understanding of cell biology and disease pathways.

Expanding the Synthetic Repertoire for Pyrido[2,3-b]scilit.comnih.govbenzothiazepin-6(5H)-one Scaffolds

The ability to generate a diverse library of compounds for biological screening is dependent on robust and flexible synthetic methodologies. While direct synthetic routes to pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one are not widely reported, methods for constructing related systems can be adapted. For example, the synthesis of 1,5-benzothiazepines often involves the cyclocondensation of 2-aminothiophenol (B119425) with α,β-unsaturated carbonyl compounds. nih.gov The synthesis of the analogous pyrido[2,3-b] scilit.comnih.govbenzoxazepines has been achieved via a Friedel-Crafts reaction. osi.lv

Future research should focus on developing novel and efficient synthetic strategies, such as:

Multicomponent Reactions: Designing one-pot reactions that combine three or more starting materials to rapidly build molecular complexity.

Modern Catalysis: Employing transition-metal catalysis (e.g., palladium, rhodium, copper) to facilitate challenging bond formations, such as C-H activation or cross-coupling reactions, allowing for novel substitution patterns. researchgate.netnih.gov

Microwave-Assisted Synthesis: Using microwave irradiation to accelerate reaction times and improve yields, as demonstrated in the synthesis of related pyridofused heterocycles. mdpi.com

Diversity-Oriented Synthesis: Developing synthetic pathways that can generate a wide range of structurally diverse scaffolds from a common intermediate, enabling a broader exploration of chemical space. nih.gov

Expanding the synthetic toolkit will be fundamental to accessing novel derivatives and fully exploring the therapeutic potential of the pyrido[2,3-b] scilit.comnih.govbenzothiazepin-6(5H)-one ring system.

Q & A

Q. What are the established synthetic routes for pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one?

The compound is typically synthesized via multi-step protocols involving nucleophilic substitutions and cyclization. For example:

  • Method A ( ): Reaction of 2-chloronicotinic acid with thionyl chloride to form an acid chloride, followed by coupling with 2-aminothiophenol in toluene/pyridine. Sodium hydride is used to introduce alkyl/aryl substituents (e.g., methylthioethyl groups) via nucleophilic displacement .
  • Friedel-Crafts cyclization ( ): Ring closure of 2-(3-methoxyphenoxy)pyrid-3-yl isocyanate under acidic conditions to form the fused tricyclic core . Key parameters include solvent choice (e.g., N,N-dimethylacetamide), temperature (60–120°C), and purification via silica gel chromatography .

Q. How is this compound characterized post-synthesis?

Standard analytical methods include:

  • Melting point determination : Example derivatives exhibit melting points between 106–313°C, dependent on substituents (e.g., 126–128°C for methylthioethyl analogs) .
  • Chromatography : Column chromatography (silica gel) and HPLC with ammonium acetate buffer (pH 6.5) for purity assessment .
  • Spectroscopy : 1^1H/13^13C NMR and mass spectrometry to confirm structural integrity .

Q. What in vitro assays are used to evaluate its HIV-1 reverse transcriptase (RT) inhibitory activity?

  • Enzyme inhibition assays : IC50_{50} values are determined using recombinant HIV-1 RT and radiolabeled substrates (e.g., 3^3H-dGTP incorporation). Reported IC50_{50} ranges for analogs are 0.1–2.5 μM .
  • Cellular assays : MT-4 or PBMC cell lines infected with HIV-1(IIIB) are treated with the compound, and viral replication is quantified via p24 antigen ELISA .

Advanced Research Questions

Q. How do substituent variations (R1^1, R2^2) impact HIV-1 RT inhibition and pharmacokinetics?

  • Alkyl/aryl groups : Methylthioethyl ( ) and allyl substituents (Example 2) enhance lipophilicity and membrane permeability, improving cellular uptake .
  • Electron-withdrawing groups : Chloro or fluoro substituents at R2^2 increase RT binding affinity by stabilizing dipole interactions with the enzyme’s active site .
  • SAR studies : Trimethylated derivatives (e.g., 3-amino-6,7,9-trimethyl analogs) show 10-fold higher potency than non-methylated variants due to steric and hydrophobic effects .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Solvent optimization : Polar aprotic solvents (e.g., DMF, N,N-dimethylacetamide) improve intermediate solubility and reaction homogeneity .
  • Catalyst selection : Sodium hydride (50% dispersion) facilitates efficient alkylation at the N5 position (Example 1) .
  • Temperature control : Stepwise heating (60°C → 120°C) minimizes side reactions during cyclization .

Q. How can analytical methods resolve contradictions in biological data across studies?

  • Assay standardization : Validate RT inhibition protocols using uniform enzyme batches and substrate concentrations to reduce variability .
  • Counter-screening : Test compounds against resistant HIV-1 strains (e.g., K103N, Y181C) to confirm target specificity .
  • Metabolic stability testing : Use liver microsomes to assess CYP450-mediated degradation, which may explain discrepancies between in vitro and in vivo efficacy .

Method Development & Challenges

Q. What novel synthetic methods (e.g., microwave-assisted synthesis) could improve efficiency?

  • Microwave-assisted cyclization : Reduces reaction time from hours to minutes (e.g., 30 minutes at 150°C) while maintaining yields >75% .
  • Flow chemistry : Enables continuous production of intermediates like 2-chloroethylmethylsulfide, minimizing purification steps .

Q. How to develop HPLC-MS protocols for quantifying trace impurities in derivatives?

  • Column selection : Use C18 columns with 3 μm particle size for high-resolution separation .
  • Mobile phase : Gradient elution with 0.1% formic acid in acetonitrile/water enhances ionization efficiency in ESI-MS .
  • Limit of detection (LOD) : Achieve sub-ppm sensitivity by optimizing fragmentor voltage (90–110 V) and collision energy (10–20 eV) .

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Feasible Synthetic Routes

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pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one
Reactant of Route 2
pyrido[2,3-b][1,4]benzothiazepin-6(5H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.